molecular formula C15H28N2O2 B12635739 Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate

Cat. No.: B12635739
M. Wt: 268.39 g/mol
InChI Key: JURFNJQZXPIDNK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This compound is known for its role in medicinal chemistry, particularly in the development of drugs targeting the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-cyclopropylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and reproducible process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals[][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, leading to altered neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence the activity of GABA and glutamate receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to interact with distinct molecular targets in the central nervous system. Its cyclopropylethylamino group provides a unique steric and electronic environment, differentiating it from other similar compounds .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-13(8-11-17)16-9-6-12-4-5-12/h12-13,16H,4-11H2,1-3H3

InChI Key

JURFNJQZXPIDNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2CC2

Origin of Product

United States

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